molecular formula C9H10O3 B2435702 2-hydroxyphenyl propanoate CAS No. 131625-34-8; 22446-37-3

2-hydroxyphenyl propanoate

Cat. No.: B2435702
CAS No.: 131625-34-8; 22446-37-3
M. Wt: 166.176
InChI Key: YAPRWCFMWHUXRS-UHFFFAOYSA-N
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Description

2-hydroxyphenyl propanoate is a phenolic compound that is a secondary metabolite of plants It plays a significant role in plant defense mechanisms, protecting against pathogens, parasites, and UV radiation

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydroxyphenyl propanoate can be synthesized through various methods. One common method involves the esterification of p-hydroxyphenylpropionic acid with octanol using immobilized lipase (Novozym 435) as a catalyst in an ultrasound-assisted packed-bed bioreactor. The optimal conditions for this reaction include a reaction temperature of 65°C, a flow rate of 0.05 ml/min, and an ultrasonic power of 1.74 W/cm², resulting in a yield of 99.33% .

Industrial Production Methods

In industrial settings, hydroxyphenylpropionate can be produced using a solvent-free system, which offers advantages such as the elimination of toxic solvents, maximization of substrate concentration, and reduction in purification costs. This method involves a simple mixture of substrates and is more environmentally friendly compared to traditional chemical catalysis .

Chemical Reactions Analysis

Types of Reactions

2-hydroxyphenyl propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced phenolic compounds.

    Substitution: This reaction involves the replacement of a functional group with another group, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under mild conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Reduced phenolic compounds.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-hydroxyphenyl propanoate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It plays a role in plant defense mechanisms and is used in studies related to plant physiology and biochemistry.

    Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.

Comparison with Similar Compounds

2-hydroxyphenyl propanoate can be compared with other similar compounds, such as:

This compound stands out due to its unique ability to modulate gene expression and metabolic pathways in both plants and bacteria, making it a valuable compound for various scientific research applications.

Properties

CAS No.

131625-34-8; 22446-37-3

Molecular Formula

C9H10O3

Molecular Weight

166.176

IUPAC Name

(2-hydroxyphenyl) propanoate

InChI

InChI=1S/C9H10O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h3-6,10H,2H2,1H3

InChI Key

YAPRWCFMWHUXRS-UHFFFAOYSA-N

SMILES

CCC(=O)OC1=CC=CC=C1O

solubility

not available

Origin of Product

United States

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